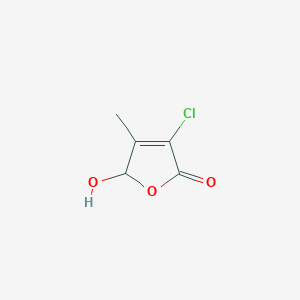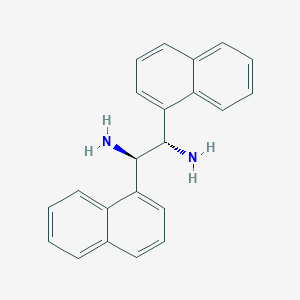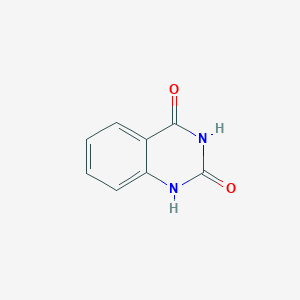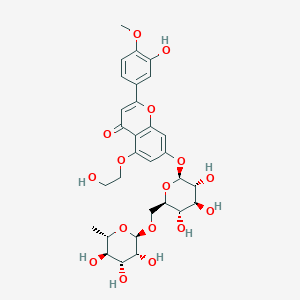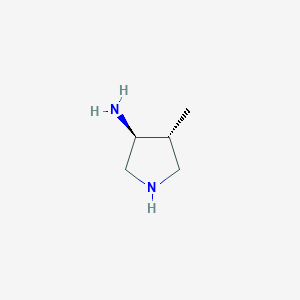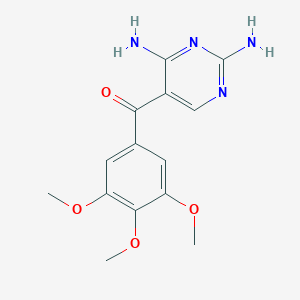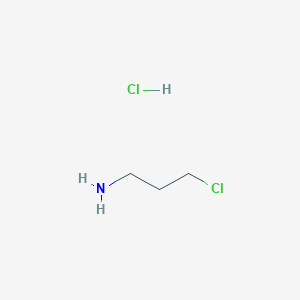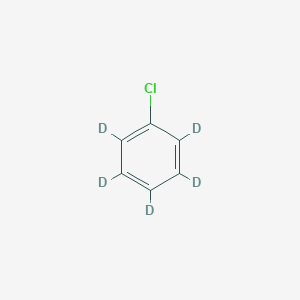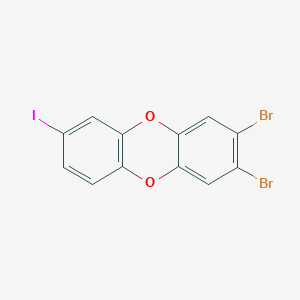
7-Iodo-2,3-dibromodibenzo-p-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2,3-dibromodibenzo-p-dioxin (7-Iodo-DBD) is a synthetic chemical compound that belongs to the family of polychlorinated dibenzo-p-dioxins (PCDDs). It is a highly toxic and persistent organic pollutant that has been identified as a potent environmental contaminant. The compound has been extensively studied due to its potential adverse effects on human health and the environment.
Mechanism Of Action
The mechanism of action of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). The compound binds to AhR and activates a signaling pathway that leads to the expression of genes involved in xenobiotic metabolism and detoxification. The activation of AhR by 7-Iodo-2,3-dibromodibenzo-p-dioxin has been shown to result in the production of reactive oxygen species (ROS) and the induction of oxidative stress.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-Iodo-2,3-dibromodibenzo-p-dioxin are diverse and depend on the dose and duration of exposure. The compound has been shown to affect the metabolism of lipids, carbohydrates, and proteins. It can also alter the levels of neurotransmitters and hormones in the body. The compound has been linked to the development of oxidative stress, inflammation, and apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Iodo-2,3-dibromodibenzo-p-dioxin in lab experiments include its high potency and specificity for AhR. The compound can be used to study the effects of AhR activation on cellular processes and gene expression. However, the limitations of using 7-Iodo-2,3-dibromodibenzo-p-dioxin include its high toxicity and potential for environmental contamination. The compound requires careful handling and disposal to prevent exposure to researchers and the environment.
Future Directions
For research on 7-Iodo-2,3-dibromodibenzo-p-dioxin include the development of new methods for its synthesis and purification, and the exploration of its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin involves the reaction of 2,3-dibromodibenzo-p-dioxin with iodine in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the product. The synthesis of 7-Iodo-2,3-dibromodibenzo-p-dioxin is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
7-Iodo-2,3-dibromodibenzo-p-dioxin has been extensively studied for its potential adverse effects on human health and the environment. The compound has been identified as a potent endocrine disruptor that can interfere with hormonal signaling pathways. It has been shown to affect the reproductive, immune, and nervous systems in animals and humans. The compound has also been linked to the development of cancer and other diseases.
properties
CAS RN |
117333-18-3 |
|---|---|
Product Name |
7-Iodo-2,3-dibromodibenzo-p-dioxin |
Molecular Formula |
C12H5Br2IO2 |
Molecular Weight |
467.88 g/mol |
IUPAC Name |
2,3-dibromo-7-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br2IO2/c13-7-4-11-12(5-8(7)14)17-10-3-6(15)1-2-9(10)16-11/h1-5H |
InChI Key |
SGBICHSMBOYOFD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
Canonical SMILES |
C1=CC2=C(C=C1I)OC3=CC(=C(C=C3O2)Br)Br |
Other CAS RN |
117333-18-3 |
synonyms |
2-iodo-7,8-dibromodibenzo-1,4-dioxin 2-iodo-7,8-dibromodibenzo-p-dioxin 7-iodo-2,3-dibromodibenzo-p-dioxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



